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Abstract
RLY-4008, also known as lirafugratinib, is a potent, orally bioavailable, and highly selective

small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Oncogenic

activation of FGFR2, through gene fusions, mutations, or amplifications, is a key driver in

various solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[3][4]

RLY-4008 was designed to overcome the limitations of previous pan-FGFR inhibitors, which are

often associated with off-target toxicities due to their activity against other FGFR isoforms.[5][6]

This technical guide provides an in-depth overview of the biological activity, target profile, and

preclinical and clinical data for RLY-4008.

Introduction to RLY-4008
RLY-4008 is a third-generation, irreversible FGFR2 inhibitor developed by Relay Therapeutics.

[7][8] Its design was guided by long-timescale molecular dynamics simulations, which identified

subtle conformational differences between the ATP-binding pockets of FGFR2 and other FGFR

family members.[9] This motion-based drug discovery approach enabled the development of a

compound that selectively and covalently binds to a cysteine residue in the P-loop of FGFR2,

leading to potent and sustained inhibition.[10] By sparing other FGFR isoforms, particularly

FGFR1 and FGFR4, RLY-4008 aims to minimize off-target toxicities such as

hyperphosphatemia and diarrhea, which are common dose-limiting side effects of pan-FGFR

inhibitors.[5][6]
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Mechanism of Action and Target Profile
RLY-4008 is an irreversible inhibitor that covalently binds to FGFR2.[10] Upon oral

administration, RLY-4008 inhibits FGFR2-mediated signal transduction pathways, thereby

suppressing the proliferation of tumor cells with activating FGFR2 alterations.[1][11]

Signaling Pathway
FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF)

ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades.[4] These

pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for

cell proliferation, survival, differentiation, and angiogenesis.[3] In cancers driven by FGFR2

alterations, these pathways are constitutively active. RLY-4008 blocks the initial

autophosphorylation of FGFR2, thereby inhibiting these downstream signals.
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1. Cell Culture & Treatment

2. Cell Lysis

3. HTRF Detection

4. Data Analysis

Plate cells
(e.g., SNU-16)

Treat with RLY-4008
(various concentrations)

Add lysis buffer

Add HTRF antibodies
(Eu-cryptate donor &

d2 acceptor)

Incubate

Read plate on
HTRF-compatible reader

(665nm / 620nm)

Calculate HTRF ratio

Determine IC50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15574548?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2072-6694/16/23/3994
https://pmc.ncbi.nlm.nih.gov/articles/PMC9313294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9313294/
https://www.georgiacancerinfo.org/trialDetailPrint.aspx?trialID=5322
https://www.xenograft.net/snu-16-xenograft-model/
https://www.asco.org/abstracts-presentations/ABSTRACT400318
https://www.revvity.com/product/htrf-fgfr2-p-y653-654-kit-500-pts-64fgfr2y6peg
https://clinicaltrials.gov/study/NCT04526106
https://www.revvity.co.jp/product/htrf-erk-p-t202-y204-kit-500-pts-64erkpeg
https://www.revvity.co.jp/product/htrf-erk-p-t202-y204-kit-500-pts-64erkpeg
https://xenograft.org/endometrial-cancer-xenograft-models/
https://clinicaltrials.ucsf.edu/trial/NCT04526106
https://clinicaltrials.ucsf.edu/trial/NCT04526106
https://clinicaltrials.ucsf.edu/trial/NCT04526106
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://www.benchchem.com/product/b15574548#rly-4008-biological-activity-and-targets
https://www.benchchem.com/product/b15574548#rly-4008-biological-activity-and-targets
https://www.benchchem.com/product/b15574548#rly-4008-biological-activity-and-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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